2-(2,4-Difluorophenyl)-4-methylpyridine
Overview
Description
The compound “2-(2,4-Difluorophenyl)-4-methylpyridine” likely belongs to the class of organic compounds known as fluorobenzenes . Fluorobenzenes are compounds containing a benzene ring where one or more carbon atoms are substituted by fluorine atoms .
Chemical Reactions Analysis
The chemical reactions that “this compound” can undergo would depend on its specific structure and the conditions under which it is reacted . Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, 2,4-Difluorobenzylamine, a related compound, has a melting point of 255-256 °C, a boiling point of 82-84 °C, and a density of 1.204 g/mL at 25 °C .Scientific Research Applications
Blue Phosphorescent Materials
2-(2,4-Difluorophenyl)-4-methylpyridine has been utilized in the synthesis of blue phosphorescent emitting materials. These materials are based on 2-(fluoro substituted phenyl)-4-methylpyridine as cyclometalated ligands, showing potential for application in optoelectronic devices due to their bright blue-to-green luminescence at room temperature (Xu, Zhou, Wang, & Yu, 2009).
Thiophene-Based 2-Arylpyridines
This chemical is part of a group of compounds that have shown promise in optical and electronic property tuning. These properties are vital in applications like dye-sensitized solar cells and other optoelectronic applications. The ability to modify the optical and electronic characteristics of these compounds broadens their applicability in various fields (Coluccini et al., 2011).
Luminescent Probes in Living Cells
A novel application of this compound is in the development of luminescent probes for the recognition and detection of hypochlorous acid in living cells. Such probes are valuable for bioimaging and monitoring various biological processes (Zhang et al., 2013).
Electrophoretic Separation Optimization
In the field of analytical chemistry, this compound has been used to investigate the relationships between pH and separation in free solution capillary electrophoresis. This research contributes to the optimization of analytical methods in laboratories (Wren, 1991).
Ionic Liquids and Crystalline Salts
This compound is involved in the study of ionic liquids and their crystalline salts. The research explores the chemical and physical properties of these ionic species, which are crucial for their use in various industrial applications (Dreyse et al., 2018).
Corrosion Inhibition
The compound has been examined for its role in corrosion inhibition, specifically on mild steel in acidic environments. This research is essential in the field of materials science and engineering for the development of more effective corrosion inhibitors (Mert et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-4-methylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c1-8-4-5-15-12(6-8)10-3-2-9(13)7-11(10)14/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVBDNDVQKIZSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609160 | |
Record name | 2-(2,4-Difluorophenyl)-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391250-41-2 | |
Record name | 2-(2,4-Difluorophenyl)-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.